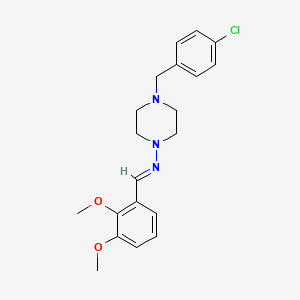![molecular formula C22H29N3O B5554856 2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as allosteric modulators, which are compounds that bind to a specific site on a receptor and modify its activity. DMXB-A has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neurokinin(1) Receptor Investigation
A significant application of this compound, specifically [11C]R116301, is in positron emission tomography (PET) imaging for the investigation of central neurokinin(1) (NK1) receptors. This compound was prepared and evaluated as a potential PET ligand, showing promising results in the visualization of NK1 receptors in vivo. The study demonstrated preferential accumulation of radioactivity in specific brain regions in gerbils, indicating its potential for neuroscientific research (Van der Mey et al., 2005).
Applications in Pesticide Research
Another application is in the field of pesticides. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with the compound , have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These derivatives were studied for their physicochemical properties, which is crucial in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Development of Biological Screening Agents
This compound and its derivatives have also been explored for various biological activities. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some showed significant biological activities, highlighting their potential as screening agents in pharmacological research (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis Process Development
There's also research focused on the synthesis processes of related compounds, which is crucial for scaling up production for research or therapeutic use. For example, a practical process to make N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is described, which is important for making such compounds more accessible for further research and development (Guillaume et al., 2003).
Drug Development and Analysis
Furthermore, there's ongoing research in the context of drug development, where similar compounds are being investigated for their potential therapeutic applications, as well as their metabolism and interaction with biological systems. This includes studies on the metabolism of Lu AA21004, a novel antidepressant, in which similar compounds are used as reference points (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-5-18(2)20(14-17)15-22(26)23-16-19-6-8-21(9-7-19)25-12-10-24(3)11-13-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUGDCCERVJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)


![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
